molecular formula C13H21N B15358453 2,4-Dimethyl-3-phenylpentan-3-amine

2,4-Dimethyl-3-phenylpentan-3-amine

Cat. No.: B15358453
M. Wt: 191.31 g/mol
InChI Key: OQWVGYUWTXMDBQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenylpentan-3-amine is an organic compound with the molecular formula C7H17N. It is a primary aliphatic amine characterized by a pentane backbone with two methyl groups at positions 2 and 4, and a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:

  • Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.

  • Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.

  • Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The compound can be reduced to form secondary or tertiary amines.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Nitro compounds, amides.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.

Scientific Research Applications

2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

2,4-Dimethyl-3-phenylpentan-3-amine is structurally similar to other amines, such as:

  • 2,4-Dimethylpentan-3-amine: Lacks the phenyl group.

  • 3-Phenylpentan-3-amine: Lacks the methyl groups at positions 2 and 4.

  • 2,4-Dimethyl-3-aminopentane: Similar structure but different functional group placement.

Uniqueness: The presence of both the phenyl group and the methyl groups at specific positions gives this compound unique chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,4-dimethyl-3-phenylpentan-3-amine

InChI

InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3

InChI Key

OQWVGYUWTXMDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(C)C)N

Origin of Product

United States

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